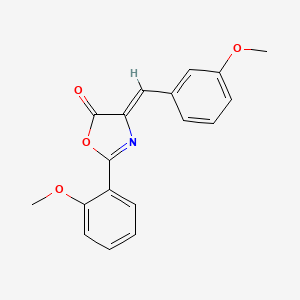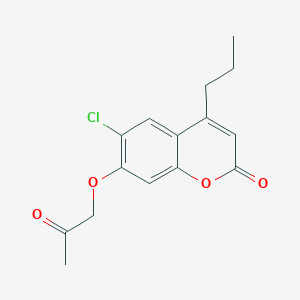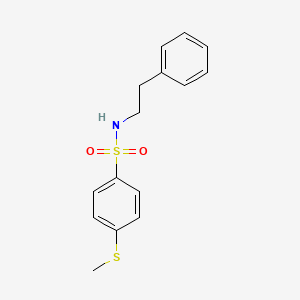![molecular formula C16H17ClO5 B5848495 isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as ICEA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ICEA belongs to the class of coumarin derivatives and has been shown to possess significant biological activity.
科学的研究の応用
Isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in various scientific research studies to investigate its potential therapeutic effects. For example, this compound has been shown to inhibit the growth of breast cancer cells and induce apoptosis in these cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been investigated for its potential as a neuroprotective agent in models of Alzheimer's disease.
作用機序
The exact mechanism of action of isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to activate certain signaling pathways that lead to cell death in cancer cells. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. This compound has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of oxidative stress. Additionally, this compound has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further investigation. However, one limitation of using this compound is its relatively poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and improved solubility of this compound may lead to its increased use in scientific research.
In conclusion, this compound is a synthetic compound with significant potential for scientific research. Its ease of synthesis, low toxicity, and wide range of biological activities make it a promising candidate for further investigation. Future research on this compound may lead to the development of new therapeutic agents for various diseases and a better understanding of its mechanism of action.
合成法
Isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a simple and efficient method. The starting material, 6-chloro-4-ethylcoumarin, is first reacted with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield this compound. The overall yield of this synthesis method is around 60%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
propan-2-yl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-4-10-5-15(18)22-13-7-14(12(17)6-11(10)13)20-8-16(19)21-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHQFAUXAUATJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)


![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)





